4-(5-ethyl-1H-imidazol-2-yl)pyridine
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Overview
Description
4-(5-ethyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with ethylamine and formaldehyde under acidic conditions to form the imidazole ring, followed by cyclization to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
4-(5-ethyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1H-imidazol-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
4-(5-phenyl-1H-imidazol-2-yl)pyridine: Contains a phenyl group, which can affect its chemical properties and applications.
2-(5-ethyl-1H-imidazol-2-yl)pyridine: The position of the imidazole ring is different, which can influence its reactivity and binding properties.
Uniqueness
4-(5-ethyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which confer distinct chemical and biological properties. The ethyl group can also influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
653585-84-3 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(5-ethyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-9-7-12-10(13-9)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
DBPPSGOSAOUEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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